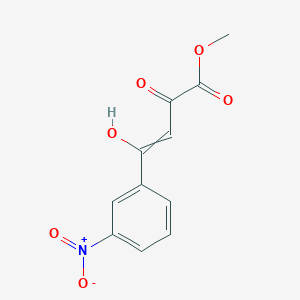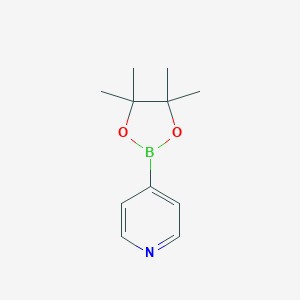
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin
Übersicht
Beschreibung
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, is a useful research compound. Its molecular formula is C11H16BNO2 and its molecular weight is 205.06 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von DYRK1A-Inhibitoren
Diese Verbindung wird bei der Synthese neuer Pyridazino[4,5-b]indol-4-one und Pyridazin-3(2H)-on-Analoga verwendet, die als Inhibitoren für die duale Spezifität-Tyrosin-Phosphorylierung-regulierende Kinase 1A (DYRK1A) wirken. DYRK1A ist an neurologischen Erkrankungen wie Down-Syndrom und Alzheimer-Krankheit beteiligt .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Sie dient als Reagenz in der Suzuki-Miyaura-Kreuzkupplung, einer weit verbreiteten Technik in der organischen Chemie. Diese Reaktion hat bedeutende Anwendungen in der Polymerwissenschaft und ist entscheidend für die Synthese von Feinchemikalien und Pharmazeutika .
Borylierungsreaktionen
Die Verbindung kann für die Borylierung an der benzylischen C-H-Bindung von Alkylbenzolen mit einem Palladiumkatalysator verwendet werden, um Pinacolbenzylboronat zu bilden. Sie wird auch in Hydroborierungsreaktionen von Alkyl- oder Arylalkinen und -alkenen unter Verwendung von Übergangsmetallkatalysatoren eingesetzt .
Synthese konjugierter Copolymere
Es ist ein Vorläufer bei der Synthese von Zwischenprodukten zur Erzeugung konjugierter Copolymere, die aufgrund ihrer halbleitenden Eigenschaften wichtige Materialien für elektronische Bauelemente sind .
Herstellung von Fluorenylborolan
Diese Verbindung wird zur Herstellung von Fluorenylborolan verwendet, einem Reagenz, das in verschiedenen organischen Syntheseprozessen weiter verwendet werden kann .
Pharmazeutische Zwischenprodukte
Als vielseitiges Reagenz findet es Anwendung bei der Herstellung verschiedener pharmazeutischer Zwischenprodukte, die zur Entwicklung neuer Medikamente und Therapien beitragen .
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their esters, such as this compound, are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a source of an organoboron species, which can form a new carbon-carbon bond with an organohalide in the presence of a palladium catalyst .
Biochemical Pathways
Given its use in organic synthesis, it’s likely that its primary role in biological systems would be as an intermediate in the synthesis of more complex organic compounds .
Result of Action
As a synthetic intermediate, its primary effect would likely be the formation of new carbon-carbon bonds, enabling the synthesis of more complex organic compounds .
Action Environment
Like many boronic acids and their esters, it’s likely that its stability and reactivity would be influenced by factors such as ph, temperature, and the presence of other reactive species .
Eigenschaften
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTIETZTDSJANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370418 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181219-01-2 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the synthesis of rhodium dimers?
A: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 4-pyridineboronic acid pinacol ester, acts as a coupling reagent in the synthesis of novel rhodium dimers. [] These dimers feature a paddlewheel structure where the 4-pyridineboronic acid pinacol ester reacts with a tetrakis 4-bromo-N,N'-diphenylbenzamidinate dirhodium dimer. This reaction results in the substitution of bromine atoms with pyridyl groups, creating between one and four new N,N'-diphenyl-4-(pyridin-4-yl)benzamidinate ligands on the rhodium dimer. [] This effectively introduces new binding sites on the metal complexes, paving the way for further functionalization and potential applications in catalysis.
Q2: How do the introduced pyridyl groups affect the optoelectronic properties of the rhodium dimers?
A: The addition of pyridyl moieties, facilitated by 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has a subtle impact on the redox potentials of the rhodium dimers. While all the synthesized dimers exhibit two oxidations and one reduction centered on the Rh-Rh core, the exact potentials vary slightly. [] More significantly, the presence and number of pyridyl groups influence the energy levels of the HOMO and LUMO orbitals, which are crucial for optoelectronic properties. These energy level shifts correlate with the Hammett parameter of the aryl group and Taft's model parameters, indicating a predictable influence of the pyridyl groups on the electronic structure of the rhodium dimers. [] This control over the optoelectronic properties makes these modified dimers potentially interesting for applications in photochemistry or as components in electronic materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)

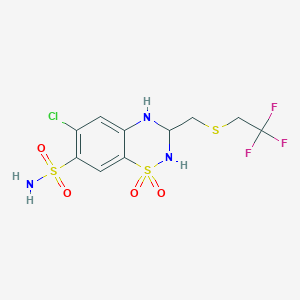
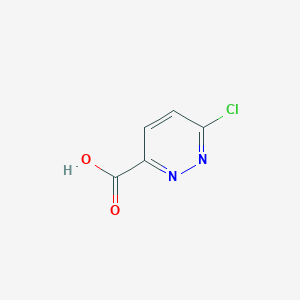
![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)
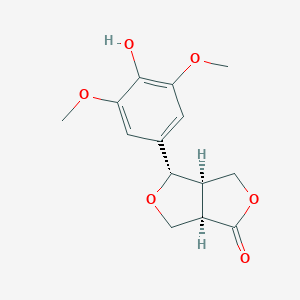

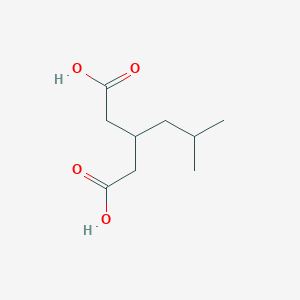
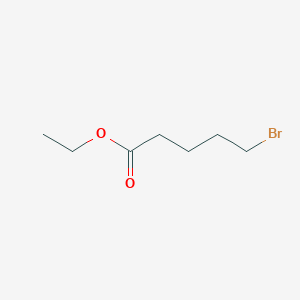
![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)
